ethyl N-(hexafluoropropan-2-ylidene)carbamate

Vue d'ensemble

Description

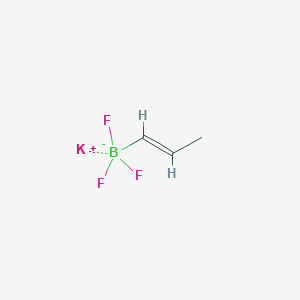

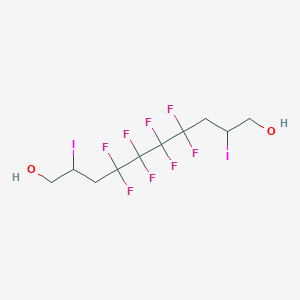

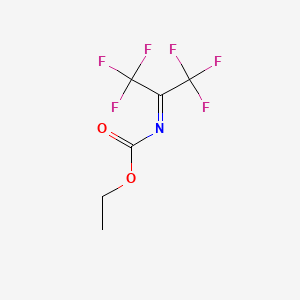

Ethyl N-(hexafluoropropan-2-ylidene)carbamate is a compound with the molecular formula C6H5F6NO2 and a molecular weight of 237.1 g/mol. It is a derivative of hexafluoroisopropyl carbamates, which have been synthesized and evaluated for inhibition of the endocannabinoid degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) .

Synthesis Analysis

The synthesis of this compound involves the reaction of an activated carbamate produced from 1,1,1,3,3,3-hexafluoropropan-2-ol and triphosgene in acetonitrile in the presence of triethylamine .Chemical Reactions Analysis

The key reaction for the formation of carbamates like this compound is between urea and ethanol . The chemical reaction between urea and ethanol is exponentially accelerated at elevated temperatures .Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound are not available, it is known that hexafluoroisopropyl carbamates have certain physicochemical and biochemical properties such as water solubility and cell permeability .Mécanisme D'action

Target of Action

Ethyl N-(hexafluoropropan-2-ylidene)carbamate primarily targets the endocannabinoid degrading enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) . These enzymes play a crucial role in the endocannabinoid system, which is widely distributed throughout the organism and consists of the endocannabinoid receptors CB1 and CB2, their natural ligands, the endocannabinoids, and the enzymes responsible for endocannabinoid degradation .

Mode of Action

The compound interacts with its targets (FAAH and MAGL) by inhibiting their activity . The reactive hexafluoroisopropyl carbamate group of the compound is mainly responsible for the strength of the inhibitory effect . This inhibition results in changes in the activity of the endocannabinoid system.

Biochemical Pathways

The inhibition of FAAH and MAGL by this compound affects the endocannabinoid system. This system mediates diverse pharmacological effects through the production of endocannabinoids from phospholipids on demand . The two most prominent endocannabinoids are arachidonoyl ethanolamide, also known as anandamide, and 2-arachidonoyl glycerol (2-AG) .

Pharmacokinetics

Selected derivatives of the compound were tested for hydrolytic stability in aqueous solution, liver homogenate, and blood plasma, as well as for aqueous solubility and for permeability in a caco-2 cell model . Some compounds showed a slightly higher MAGL inhibitory effect than the known selective MAGL inhibitor ABX-1431 and also partly surpassed this substance with regard to certain physicochemical and biochemical properties such as water solubility and cell permeability .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of FAAH and MAGL, leading to changes in the activity of the endocannabinoid system . The specific effects would depend on the context of the endocannabinoid system’s role in the particular cellular environment.

Action Environment

Environmental factors that influence the compound’s action, efficacy, and stability include its hydrolytic stability in different environments (aqueous solution, liver homogenate, and blood plasma) and its solubility and permeability properties . These factors can affect the compound’s bioavailability and thus its efficacy.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl N-(hexafluoropropan-2-ylidene)carbamate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. This compound is also soluble in organic solvents, which makes it easy to use in various experiments. However, this compound has some limitations for lab experiments. It is a toxic compound that should be handled with care. This compound is also expensive, which can limit its use in some experiments.

Orientations Futures

There are several future directions for the research of ethyl N-(hexafluoropropan-2-ylidene)carbamate. One possible direction is the development of new drugs based on this compound. This compound has been found to be a potent inhibitor of acetylcholinesterase, which makes it a promising candidate for the development of new drugs for the treatment of Alzheimer's disease. Another possible direction is the study of the mechanism of action of this compound. Further research is needed to understand the molecular mechanism of this compound's activity. Additionally, the synthesis of new derivatives of this compound could lead to the development of compounds with improved properties and activities.

Applications De Recherche Scientifique

Ethyl N-(hexafluoropropan-2-ylidene)carbamate has been used in various scientific research studies due to its unique properties. It has been found to have significant anti-inflammatory, antiviral, and anticancer activities. This compound has also been used as a reagent for the synthesis of various organic compounds. In medicinal chemistry, this compound has been used as a building block for the development of new drugs. It has been found to be a potent inhibitor of acetylcholinesterase, which is an enzyme that is involved in the pathogenesis of Alzheimer's disease.

Analyse Biochimique

Biochemical Properties

Ethyl N-(hexafluoropropan-2-ylidene)carbamate plays a significant role in various biochemical reactions. It interacts with enzymes such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), acting as an inhibitor . These interactions are crucial for modulating the endocannabinoid system, which is involved in numerous physiological processes. The compound’s ability to inhibit these enzymes suggests its potential in regulating lipid signaling pathways and influencing cellular responses.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of MAGL and FAAH can lead to increased levels of endocannabinoids, which in turn affect cell signaling pathways related to pain, inflammation, and neuroprotection . Additionally, the compound’s impact on gene expression can result in altered cellular responses and metabolic activities.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with target enzymes. By inhibiting MAGL and FAAH, the compound prevents the breakdown of endocannabinoids, leading to their accumulation and prolonged activity . This inhibition can result in the modulation of various physiological processes, including pain perception, appetite regulation, and immune responses. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their catalytic activity and altering downstream signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged cellular effects. These temporal changes are crucial for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, including disruptions in normal cellular functions and metabolic processes. Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid signaling. It interacts with enzymes such as MAGL and FAAH, influencing the breakdown and synthesis of endocannabinoids . These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s role in these pathways highlights its potential in modulating lipid metabolism and related physiological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness. Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is important for its interactions with target enzymes and the modulation of cellular processes. Studying the subcellular distribution of the compound provides insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

ethyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6NO2/c1-2-15-4(14)13-3(5(7,8)9)6(10,11)12/h2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRXXRHLTFHWCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B3040333.png)

![[(2R,3S,4S,5R,6S)-3,4-Diacetyloxy-6-(4-methylphenyl)sulfanyl-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3040339.png)